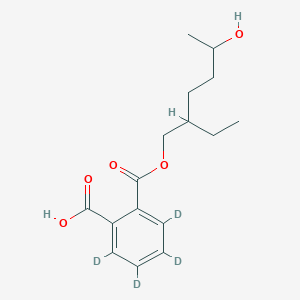

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid

Overview

Description

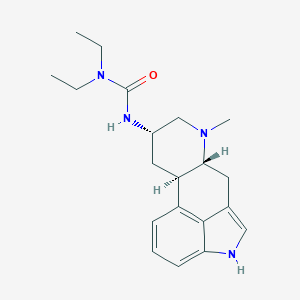

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid, also known as [2H4]-Clopidogrel carboxylic acid, is a deuterated analog of Clopidogrel carboxylic acid. Clopidogrel is a widely used antiplatelet drug that is prescribed to prevent blood clots in patients with cardiovascular diseases. The deuterated analog of Clopidogrel carboxylic acid is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel.

Mechanism Of Action

Clopidogrel works by inhibiting the activation of platelets, which are responsible for forming blood clots. The deuterated analog of Clopidogrel carboxylic acid works in a similar way, but with a slower metabolism, it has the potential to provide a longer duration of action.

Biochemical And Physiological Effects

The deuterated analog of Clopidogrel carboxylic acid has been shown to have similar biochemical and physiological effects as Clopidogrel. It inhibits the activation of platelets and reduces the risk of blood clots. However, the slower metabolism of the drug can result in a longer duration of action and a reduced risk of adverse effects.

Advantages And Limitations For Lab Experiments

The deuterated analog of Clopidogrel carboxylic acid can be used in lab experiments to study the pharmacokinetics and pharmacodynamics of Clopidogrel. The slower metabolism of the drug can provide more accurate data on the drug's duration of action and potential adverse effects. However, the deuterated analog is more expensive to produce and may not be widely available.

Future Directions

1. Further studies are needed to determine the optimal dosing and administration of the deuterated analog of Clopidogrel carboxylic acid.

2. The potential benefits of the deuterated analog in reducing the risk of adverse effects in poor metabolizers of Clopidogrel should be further explored.

3. The deuterated analog could be studied in combination with other antiplatelet drugs to determine if it provides additional benefits.

4. The potential benefits of the deuterated analog in other cardiovascular diseases should be investigated.

5. The deuterated analog could be studied in other areas of medicine where Clopidogrel is used, such as in the prevention of stent thrombosis.

Conclusion:

2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid is a deuterated analog of Clopidogrel carboxylic acid that is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel. The slower metabolism of the drug can provide a longer duration of action and a reduced risk of adverse effects. Further studies are needed to determine the optimal dosing and administration of the deuterated analog and to explore its potential benefits in other areas of medicine.

Synthesis Methods

The synthesis of 2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid involves the deuterium labeling of Clopidogrel carboxylic acid. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents. The final product is purified using chromatography techniques.

Scientific Research Applications

The deuterated analog of Clopidogrel carboxylic acid has been studied for its potential benefits in improving the efficacy and safety of Clopidogrel. The deuterium labeling of Clopidogrel carboxylic acid can lead to a slower metabolism of the drug, which can result in a longer duration of action and a reduced risk of adverse effects. This can be particularly beneficial in patients who are poor metabolizers of Clopidogrel.

properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQSGURZSTFSX-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477203 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 | |

CAS RN |

679789-43-6 | |

| Record name | FT-0672472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)

![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)